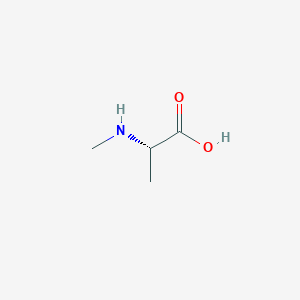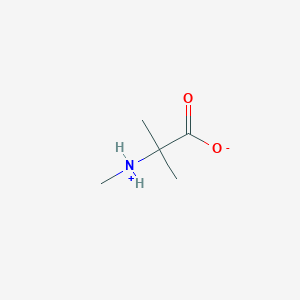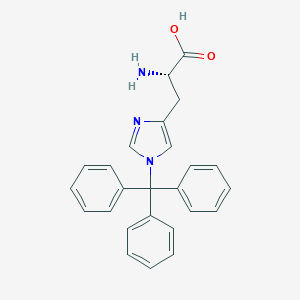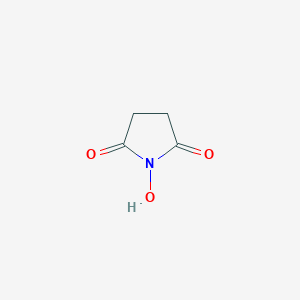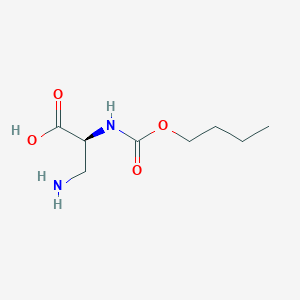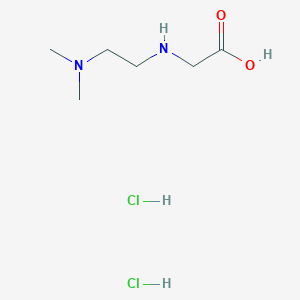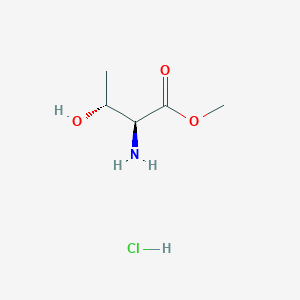
Methyl L-threoninate hydrochloride
説明
Methyl L-threoninate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is a compound with the molecular formula C5H12ClNO3 . It is used as a feed and food additive .
Molecular Structure Analysis
The molecular weight of Methyl L-threoninate hydrochloride is 169.61 g/mol . The IUPAC name is methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
Methyl L-threoninate hydrochloride is a white powder . It is soluble in water . The compound is hygroscopic and moisture sensitive . It has a specific optical rotation of -9.5° to -10.5° (20 °C, 589 nm) (c=1, Methanol, 20 °C) .科学的研究の応用
Feed and Food Additive
Methyl L-threoninate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is commonly used as a feed and food additive. This application takes advantage of its role as a protected form of L-Threonine, an essential amino acid. It is produced in large quantities by mutant Escherichia coli strains for research and food nutrition purposes .
Biocatalysis in Chemical Synthesis
The compound has been utilized in chemo- and biocatalysis processes. For example, it has been used in the preparation of diastereoisomers of beta-methyl-beta-phenylalanine analogues, starting from L-threonine methyl ester to obtain a range of beta,beta-disubstituted didehydroamino acids .
Safety and Hazards
Methyl L-threoninate hydrochloride is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of contact, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. If swallowed, do not induce vomiting . The compound should be stored away from heat and sources of ignition .
特性
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193049 | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-threoninate hydrochloride | |
CAS RN |
39994-75-7 | |
| Record name | L-Threonine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39994-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of L-Threonine methyl ester hydrochloride in the synthesis of Paclitaxel-C3′-14C?
A1: L-Threonine methyl ester hydrochloride serves as a crucial starting material in the synthesis of Paclitaxel-C3′-14C, a radiolabeled version of the chemotherapy drug Paclitaxel. [] The synthesis, as described in the research, involves several steps where L-Threonine methyl ester hydrochloride is modified. This includes reacting it with tert-butoxydiphenylchlorosilane, benzaldehyde-C7- 14 C, and acetoxyacetyl chloride/triethylamine to ultimately form a key intermediate, (3R,4S)-cis-1-benzoyl-3-O-(triethylsilyl)-4-phenylazetidin-2-one-C4- 14 C. This intermediate is then coupled with another molecule, 7-triethylsilylbaccatin III, and deprotected to yield Paclitaxel-C3′-14C. []
Q2: What challenges are associated with using sodium borohydride in the synthesis of Fmoc-O-tert-butyl-L-threoninol, and how does the research address these challenges?
A2: The conventional use of sodium borohydride to reduce Fmoc-thr(tbu)-oh in the synthesis of Fmoc-O-tert-butyl-L-threoninol presents two main challenges: strict temperature control requirements and the risk of decomposing the FMoc protecting group. [] These issues often lead to low yield and increased production costs. The research proposes a novel synthetic route that avoids the direct reduction of Fmoc-thr(tbu)-oh with sodium borohydride. [] Instead, the process involves a series of protection, deprotection, and reduction steps using alternative reagents like benzyl chloroformate and hydrogenation. This modified approach helps to circumvent the limitations associated with sodium borohydride and achieve a more efficient synthesis of Fmoc-O-tert-butyl-L-threoninol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




